tert-butyl 3,3-difluoropiperidine-4-carboxylate
Description
Properties
CAS No. |
1955498-59-5 |
|---|---|
Molecular Formula |
C10H17F2NO2 |
Molecular Weight |
221.24 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoropiperidine-4-carboxylate |
InChI |
InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3 |
InChI Key |
BXYCDALKPLQNNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNCC1(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Horner-Wadsworth-Emmons Olefination for Ester Formation
The Horner-Wadsworth-Emmons (HWE) reaction introduces α,β-unsaturated esters via phosphonate intermediates. Using tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate and triethyl phosphonoacetate, the reaction proceeds under basic conditions .
Procedure :
-
Activate NaH (1.12 mmol) in THF (10 mL) at 0°C.
-
Add triethyl phosphonoacetate (1.17 mmol) and molecular sieves.
-
Introduce the ketone (0.93 mmol) in THF (5 mL).
-
Stir at 0°C for 30 minutes, then room temperature for 1 hour.
-
Extract with ethyl acetate, dry, and concentrate to yield tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate as a yellow oil (E/Z isomers) .
Key Data :
Nucleophilic Substitution with Heteroaromatic Halides
Alkylation of [1209780-71-1] with 2,3-dichloropyrazine demonstrates a SN2 mechanism under basic conditions.
Procedure :
-
Suspend [1209780-71-1] (400 mg) in DMF (6.0 mL).
-
Add NaH (88 mg) at 0°C, stir for 15 minutes.
-
Introduce 2,3-dichloropyrazine (250 mg), stir overnight at room temperature.
-
Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica chromatography .
Key Data :
Comparative Analysis of Synthetic Routes
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| DMP Oxidation | Dess-Martin periodinane | CH₂Cl₂, 20°C, N₂ | N/A | High |
| HWE Olefination | NaH, triethyl phosphonoacetate | THF, 0°C → rt | Moderate | Mixed E/Z |
| Nucleophilic Substitution | NaH, 2,3-dichloropyrazine | DMF, 0°C → rt | 93.3% | 93.5% |
Advantages and Limitations :
-
DMP Oxidation : High efficiency but requires anhydrous conditions.
-
HWE Reaction : Introduces versatile olefins but yields isomer mixtures.
-
Alkylation : High yields and scalability but limited to activated electrophiles.
Mechanistic Insights and Optimization Strategies
-
Oxidation Mechanism : DMP mediates a two-electron oxidation, converting the alcohol to a ketone via a hypervalent iodine intermediate .
-
HWE Reaction : The phosphonate ylide attacks the ketone, forming a stabilized oxaphosphorane intermediate that collapses to the α,β-unsaturated ester .
-
Alkylation : Deprotonation of the hydroxyl group generates a piperidinyl oxide, which displaces chloride via SN2 .
Optimization Tips :
-
Use molecular sieves in HWE reactions to scavenge water and improve yields.
-
For alkylations, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3,3-difluoropiperidine-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where the fluorine atoms or other groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: tert-Butyl 3,3-difluoropiperidine-4-carboxylate is used as a building block in organic synthesis. Its unique fluorinated structure makes it valuable for the development of new chemical entities and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on biological systems. It can be used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Medicine: The compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoropiperidine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with enzymes and receptors, affecting their activity and function. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs of tert-butyl 3,3-difluoropiperidine-4-carboxylate, emphasizing differences in substituents and their implications:
Comparative Analysis of Reactivity and Properties
- Electron-Withdrawing Effects: The 3,3-difluoro substitution in the parent compound increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks at the 4-position. In contrast, the 4-aminomethyl analog (CAS: 1303973-22-9) exhibits enhanced nucleophilicity, enabling participation in reductive amination or acylation .
- Polarity and Solubility : The dihydroxy derivative (CAS: N/A) has significantly higher polarity due to hydroxyl groups, improving aqueous solubility but complicating chromatographic purification. The bromomethyl analog (CAS: 1303974-03-9) is lipophilic, favoring organic-phase reactions .
- Stereochemical Influence: Stereoisomers of 3-amino-4-fluoropiperidine-1-carboxylate (e.g., CAS: 1334414-00-4) demonstrate divergent biological activities, with the (3R,4S)-isomer showing higher affinity for certain enzyme targets .
Biological Activity
Tert-butyl 3,3-difluoropiperidine-4-carboxylate (CAS No. 1067914-83-3) is a fluorinated piperidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H15F2NO2
- Molecular Weight : 235.23 g/mol
- IUPAC Name : tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Studies have shown that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. For instance, it has been reported to exhibit inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.
Biological Activity and Pharmacological Effects
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- The compound has demonstrated potent inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. In vitro assays revealed an IC50 value of approximately 0.126 μM, indicating significant potency against these cancer cells while showing reduced toxicity to non-cancerous cells (MCF10A) by a factor of nearly 20 .
- Inhibition of Matrix Metalloproteinases :
- Pharmacokinetics :
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Q. What are common synthetic routes for tert-butyl 3,3-difluoropiperidine-4-carboxylate, and what methodological considerations are critical?
The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:
- Alkylation : Reaction of a piperidine precursor with tert-butyl bromoacetate under strong bases (e.g., NaH or KOtBu) in THF/DMF .
- Fluorination : Selective introduction of fluorine atoms via reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, ensuring regioselectivity at the 3,3-positions .
- Carboxylation : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate .
Methodological Tips : Monitor reaction progress via TLC or LC-MS. Optimize fluorination conditions (temperature, solvent polarity) to minimize side reactions like over-fluorination .
Q. How is this compound purified, and what analytical techniques validate its purity?
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
- Analytical Validation :
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., fluorinating agents) .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can fluorination efficiency be optimized to reduce by-products like over-fluorinated derivatives?
- Reagent Selection : Use milder fluorinating agents (e.g., Selectfluor) for controlled reactivity .
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reagent solubility and reaction homogeneity .
- Temperature Control : Lower temperatures (0–5°C) slow reaction kinetics, favoring mono- or di-fluorination .
Data-Driven Example : A 2024 study achieved 85% yield by using Selectfluor in acetonitrile at 0°C, minimizing tri-fluorinated impurities .
Q. How do stereochemical outcomes (e.g., diastereomer formation) impact synthesis, and what strategies resolve them?
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry during piperidine ring functionalization .
- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to isolate enantiomers .
- Crystallization-Induced Diastereomer Resolution : Introduce a chiral auxiliary (e.g., menthol ester) to enable selective crystallization .
Q. What factors contribute to conflicting yield reports in literature, and how can researchers address them?
- Purity of Starting Materials : Trace impurities (e.g., moisture in solvents) can drastically alter yields. Dry solvents over molecular sieves .
- Analytical Variability : Differences in NMR integration or LC-MS calibration may skew reported yields. Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantification .
- Reaction Scaling : Lab-scale (mg) vs. pilot-scale (g) syntheses may have divergent efficiencies due to heat/mass transfer limitations .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- pH Sensitivity : The Boc group hydrolyzes under acidic conditions (pH < 3). Use neutral buffers for biological assays .
- Thermal Stability : Decomposition above 80°C necessitates low-temperature storage and reaction conditions .
- Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
